(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide
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Description
(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C24H32N2O3 and its molecular weight is 396.531. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Adamantane derivatives, such as those mentioned in the studies, are often explored for their unique structural properties, which can include high thermal stability and resistance to chemical reagents. The process of synthesizing these compounds, as detailed in research, involves various chemical reactions that can yield new materials with potential applications in drug development, material sciences, and nanotechnology (Liaw, D., Liaw, Been-Yang, & Chung, C.-Y., 1999).
Medicinal Chemistry
Adamantane and its derivatives have been extensively studied for their medicinal properties. For instance, certain adamantane-based compounds show promising antibacterial and antiviral activities. Their unique structure allows them to interact with biological targets in a way that can inhibit the growth of pathogens or disrupt viral replication mechanisms. The synthesis of novel adamantane-based compounds could lead to the development of new therapeutic agents (El-Emam, A. et al., 2004).
Material Science
Adamantane derivatives have also been investigated for their potential use in material science, especially in the creation of novel polymers with enhanced properties. These can include increased thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of industrial applications. The study of adamantane-type cardo polyamides, for example, showcases the potential of these compounds in developing new materials with superior performance characteristics (Liaw, D. et al., 1999).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-26-19-6-5-18(10-20(19)29-14-23(2,3)22(26)28)25-21(27)24-11-15-7-16(12-24)9-17(8-15)13-24/h5-6,10,15-17H,4,7-9,11-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHNSPLFHURTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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